molecular formula C7H9NO2S B556724 3-(2-Thienyl)-D-alanine CAS No. 62561-76-6

3-(2-Thienyl)-D-alanine

Cat. No.: B556724
CAS No.: 62561-76-6
M. Wt: 171.22 g/mol
InChI Key: WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
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Description

3-(2-Thienyl)-D-alanine: is an amino acid derivative where the alanine molecule is substituted with a thienyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-D-alanine can be achieved through several methods. One notable method involves the reaction of 2-thiophenecarboxaldehyde with rhodanine, followed by subsequent steps to yield the desired product . Another method involves the condensation of thiophenecarboxaldehyde with 2,5-piperazinedione, which is then processed to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)-D-alanine undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the thienyl group or the amino acid moiety.

    Substitution: The thienyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

3-(2-Thienyl)-D-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural similarity to natural amino acids makes it useful in studying protein interactions and enzyme mechanisms.

    Medicine: Research has explored its potential as an antiviral and anticancer agent.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 3-(2-Thienyl)-L-alanine
  • 3-(2-Thienyl)-DL-alanine
  • 2-(3-Thienyl)nicotinaldehyde

Comparison: 3-(2-Thienyl)-D-alanine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its L- and DL- counterparts, the D-isomer may exhibit different pharmacokinetics and pharmacodynamics. Additionally, the presence of the thienyl group distinguishes it from other amino acid derivatives, providing unique electronic and structural properties .

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-76-6
Record name beta-2-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-2-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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